

Application Notes and Protocols for TES-991 in Mitochondrial Function Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

TES-991 is a potent and selective inhibitor of aminocarboxymuconate-semialdehyde decarboxylase (ACMSD), a key enzyme in the de novo NAD+ synthesis pathway.[1] By inhibiting ACMSD, **TES-991** effectively increases intracellular NAD+ levels, which in turn activates the NAD+-dependent deacetylase SIRT1.[1] This activation of SIRT1 has been shown to significantly enhance mitochondrial function, making **TES-991** a valuable tool for studying mitochondrial biology and its role in various disease states.[1] These application notes provide an overview of **TES-991**, its mechanism of action, and protocols for its use in studying mitochondrial function.

Mechanism of Action

The primary mechanism of **TES-991** involves the modulation of NAD+ metabolism. NAD+ is a critical coenzyme in cellular redox reactions and a substrate for various enzymes, including sirtuins.[2]

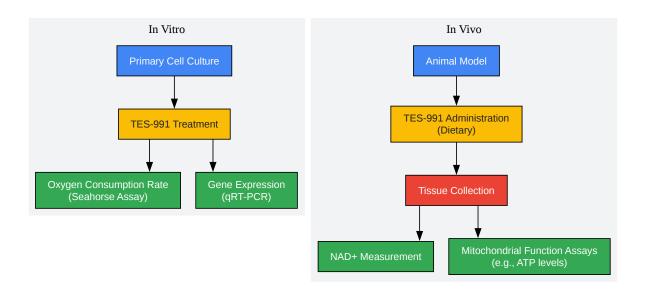
Inhibition of ACMSD: TES-991 selectively inhibits ACMSD, an enzyme that diverts a
tryptophan metabolite towards quinolinate and then to NAD+ or to acetyl-CoA. By blocking
this enzyme, more of the metabolite is funneled into the NAD+ synthesis pathway.



- Increased NAD+ Levels: The inhibition of ACMSD leads to a significant increase in cellular
 NAD+ concentrations in specific tissues like the liver and kidneys.[1]
- SIRT1 Activation: Elevated NAD+ levels allosterically activate SIRT1, a sirtuin that plays a
 crucial role in regulating mitochondrial biogenesis, fatty acid oxidation, and cellular stress
 responses.[1]
- Enhanced Mitochondrial Function: Activated SIRT1 deacetylates and activates a range of downstream targets, including peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), which leads to an increase in mitochondrial biogenesis and an overall enhancement of mitochondrial function.[1]

Signaling Pathway







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References

- 1. De novo NAD+ synthesis enhances mitochondrial function and improves health PMC [pmc.ncbi.nlm.nih.gov]
- 2. NAD supplementation improves mitochondrial performance of cardiolipin mutants PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for TES-991 in Mitochondrial Function Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15561998#tes-991-for-studying-mitochondrial-function]

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